molecular formula C20H23ClF3N5O2S B2669837 1,5-dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 2194909-75-4

1,5-dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2669837
CAS No.: 2194909-75-4
M. Wt: 489.94
InChI Key: BMFNZNUUTAKVJM-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride is a high-purity synthetic compound supplied for advanced scientific investigation. Its complex structure, featuring a benzothiazole core and a substituted pyrazole carboxamide group, suggests significant potential for interaction with various biological targets, particularly in the central nervous system. Researchers are exploring its applicability primarily in the fields of neuropharmacology and medicinal chemistry. The specific mechanism of action and primary molecular targets for this compound are areas of active research and are not yet fully characterized. Based on its structural features, which are shared with other investigated synthetic molecules , it may serve as a valuable chemical probe for studying receptor signaling pathways. This product is intended for in vitro research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, human consumption, or any form of personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1,5-dimethyl-N-(2-morpholin-4-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2S.ClH/c1-13-12-15(25-26(13)2)18(29)28(7-6-27-8-10-30-11-9-27)19-24-17-14(20(21,22)23)4-3-5-16(17)31-19;/h3-5,12H,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNZNUUTAKVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,5-Dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole core, a morpholino group, and a trifluoromethyl-substituted benzo[d]thiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of thiazolidin-4-one have shown potent cytotoxic effects against glioblastoma multiforme cells, suggesting that the thiazole component may enhance antitumor efficacy through specific cellular interactions .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Cell Line TestedMechanism of Action
Thiazolidinone 9b12.5Glioblastoma (U87)Induction of apoptosis
Thiazolidinone 10e8.3Breast Cancer (MCF7)Inhibition of cell proliferation
Pyrazole Derivative X15.0Lung Cancer (A549)Cell cycle arrest

COX Inhibition

The compound's structural features suggest potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression. Studies on related pyrazole derivatives have demonstrated varying degrees of COX-I/II inhibition, with some compounds showing selectivity towards COX-II .

Table 2: COX Inhibition Potency of Pyrazole Derivatives

Compound NameIC50 (μM) COX-IIC50 (μM) COX-IISelectivity Index
PYZ160.780.5210.73
Celecoxib0.780.781.00
PYZ181.337.07>4.24

Antimicrobial Activity

Initial studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. For example, benzothiazole derivatives have shown efficacy against resistant strains of bacteria and fungi . The presence of the morpholino group in this compound may enhance membrane permeability, facilitating greater antimicrobial action.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The interaction with COX enzymes can lead to reduced inflammatory mediators.
  • Cell Cycle Modulation : Antitumor effects may arise from the induction of cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of microbial cell membranes or interference with metabolic pathways could explain the observed antimicrobial effects.

Case Studies

  • In Vivo Efficacy : A study evaluated the in vivo antitumor efficacy of similar pyrazole derivatives in murine models, demonstrating significant tumor reduction and improved survival rates compared to control groups.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy profiles of related compounds in cancer patients, focusing on their potential as adjunct therapies alongside traditional chemotherapeutics.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound retains a simpler pyrazole core, while analogs like 16a,b () incorporate fused triazolo-pyrimidine systems, which may enhance planar rigidity and π-π stacking interactions .

Substituent Effects: The trifluoromethyl group in the target compound contrasts with the chloro substituent in CAS 515829-87-4. The former improves lipophilicity (logP ~3.5 est.) and metabolic resistance compared to the latter (logP ~2.8 est.) . The morpholinoethyl group in the target likely enhances solubility (via protonation of the morpholine nitrogen) and may act as a hydrogen-bond acceptor, unlike the 4-methylthiazole in CAS 515829-87-5, which is less polar.

Synthetic Complexity : The target compound’s synthesis likely involves multi-step alkylation/condensation (similar to ), whereas 16a,b require prolonged reflux and hydrazide cyclization, increasing reaction time and purification challenges .

Table 2: Physicochemical and Functional Properties

Compound Name Melting Point (°C) Solubility (Water) Hypothesized Bioactivity
Target Compound Not reported High (due to HCl salt) Kinase inhibition, GPCR modulation
CAS 515829-87-5 Not reported Moderate (neutral form) Antimicrobial, enzyme inhibition
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) >340 Low (DMSO required) DNA intercalation, anticancer

Key Observations:

Solubility : The hydrochloride salt of the target compound confers superior aqueous solubility compared to neutral analogs like CAS 515829-87-5 or 16a , which require organic solvents (e.g., DMSO) for dissolution .

Thermal Stability: High melting points in 16a,b (>340°C) suggest strong crystalline packing, whereas the target compound’s melting point is unreported but expected to be lower due to its flexible morpholinoethyl chain.

Bioactivity: While direct data are lacking, the target’s trifluoromethyl and morpholino groups are common in kinase inhibitors (e.g., mTOR, PI3K), whereas 16a,b’s fused heterocycles align with DNA-targeting agents .

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